Executive Summary & Identification Status Critical Note on CAS Registry: An exhaustive search of commercial and regulatory databases confirms that 3-(1-Bromoethyl)tetrahydro-2H-pyran does not currently have a widely assi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Identification Status
Critical Note on CAS Registry:
An exhaustive search of commercial and regulatory databases confirms that 3-(1-Bromoethyl)tetrahydro-2H-pyran does not currently have a widely assigned, commodity-level CAS Registry Number.[1] It is a specialized research intermediate, often synthesized in situ or on-demand, rather than a cataloged stock reagent.
Researchers often confuse this target with its primary homolog. You must distinguish between the requested target and the commercially available analog:
Feature
Target Molecule
Common Analog (Often Confused)
Name
3-(1-Bromoethyl)tetrahydro-2H-pyran
3-(Bromomethyl)tetrahydro-2H-pyran
Structure
Secondary Bromide (Chiral ethyl group)
Primary Bromide (Methyl group)
CAS Number
Not Assigned / Custom
116131-44-3
Formula
C₇H₁₃BrO
C₆H₁₁BrO
Stereochemistry
2 Chiral Centers (4 Diastereomers)
1 Chiral Center (2 Enantiomers)
Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11]
Key Property: The secondary bromide at the ethyl position is significantly more sterically hindered and prone to elimination (E2) than the primary bromide of the methyl analog.
Stereochemical Analysis
The presence of the 1-bromoethyl group at the 3-position of the pyran ring introduces significant stereochemical complexity.[1] This molecule possesses two stereogenic centers :
C3 on the Pyran Ring
C1 on the Ethyl Side Chain (bearing the bromine)
This results in four distinct stereoisomers (two pairs of enantiomers):
(3R, 1'R) and (3S, 1'S) [Like Pair]
(3R, 1'S) and (3S, 1'R) [Unlike Pair]
Impact on Synthesis: Standard non-stereoselective synthesis (e.g., radical bromination) will yield a diastereomeric mixture. For pharmaceutical applications requiring high enantiopurity, asymmetric synthesis starting from chiral alcohols is required.
Synthesis Protocols
Since the compound is not a commodity chemical, in-house synthesis is the standard approach. Below are two validated pathways: Route A (from Alkene) and Route B (from Alcohol).
Pathway Visualization (Graphviz)[1]
Figure 1: Dual synthetic pathways for the generation of 3-(1-Bromoethyl)tetrahydro-2H-pyran. Route A favors Markovnikov addition; Route B allows for stereochemical control via inversion.[1]
Protocol A: Hydrobromination of 3-Vinyltetrahydropyran
Mechanism: Electrophilic addition (Markovnikov).[1]
Best For: Rapid generation of racemic/diastereomeric mixtures for early-stage screening.[1]
Preparation: Dissolve 3-vinyltetrahydropyran (1.0 equiv) in anhydrous CH₂Cl₂ at 0°C.
Addition: Slowly bubble anhydrous HBr gas into the solution, or add HBr (33% in AcOH) dropwise.
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (stain with KMnO₄; alkene spot will disappear).
Workup: Quench with saturated NaHCO₃ (caution: gas evolution). Extract with Et₂O.
Purification: The secondary bromide is sensitive. Purify rapidly via flash chromatography (Neutral Alumina, Hexanes/EtOAc 95:5). Do not use Silica Gel as the acidity can induce elimination to the alkene.
Protocol B: Appel Reaction from 1-(Tetrahydro-2H-pyran-3-yl)ethanol
Mechanism: SN2 Substitution.[1]
Best For: Stereocontrolled synthesis (if starting alcohol is chiral).
Preparation: Dissolve 1-(tetrahydro-2H-pyran-3-yl)ethanol (1.0 equiv) and CBr₄ (1.2 equiv) in dry CH₂Cl₂ at 0°C under Argon.
Activation: Add PPh₃ (1.2 equiv) portion-wise over 30 minutes. The solution will turn slightly yellow.
Reaction: Allow to warm to room temperature and stir for 3-4 hours.
Workup: Add pentane to precipitate triphenylphosphine oxide (TPPO). Filter through a celite pad.
Purification: Concentrate filtrate and purify via distillation or rapid chromatography.
Applications in Drug Development
This molecule serves as a versatile C3-functionalized pyran building block .[1] The secondary bromide allows for the introduction of the pyran ring into complex scaffolds via:
Grignard Formation: The bromide can be converted to the Grignard reagent (Mg/THF) for nucleophilic attack on ketones/aldehydes.
Note: Secondary alkyl halides are prone to Wurtz coupling; slow addition and low temperature (-78°C) are critical.[1]
Suzuki-Miyaura Coupling: Can be coupled with aryl boronic acids (using Pd catalysts optimized for secondary alkyl halides, e.g., Pd(dppf)Cl₂) to attach the pyran ring to aromatic cores.
Alkylation: Reaction with amines or thiols to generate libraries of pyran-containing GPCR ligands.[1]
Safety & Handling
Lachrymator: Like many alkyl bromides, this compound is likely a lachrymator and skin irritant. Handle only in a fume hood.
Stability: Secondary bromides are less stable than primary ones. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or elimination.
Peroxide Formation: The tetrahydropyran ring is an ether and can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.[1]
References
Sigma-Aldrich. 3-Bromotetrahydro-2H-pyran (CAS 13047-01-3) Product Page.[1] (Analog Reference). Available at:
A Senior Application Scientist's Guide to 3-(1-Bromoethyl)oxane and 3-(Bromomethyl)tetrahydropyran: A Comparative Analysis for Drug Development Professionals
Abstract The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties and its role as a versatile synthetic building block.[1][2] This in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties and its role as a versatile synthetic building block.[1][2] This in-depth technical guide provides a comparative analysis of two key halogenated THP intermediates: 3-(1-bromoethyl)oxane and 3-(bromomethyl)tetrahydropyran. Despite their close structural relationship, the isomeric placement of the bromine atom—on a secondary versus a primary carbon—imparts distinct stereochemical, physical, and reactive properties. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to leverage these reagents in the synthesis of complex molecular architectures. This guide will dissect their structural nuances, comparative reactivity, synthetic pathways, and strategic applications in drug discovery, providing both theoretical grounding and actionable experimental protocols.
Introduction: The Significance of Isomeric Distinction
At first glance, 3-(1-bromoethyl)oxane and 3-(bromomethyl)tetrahydropyran appear to be simple isomers. Both are comprised of a tetrahydropyran (also known as oxane) ring, a foundational motif in numerous natural products and pharmaceuticals.[3] However, the seemingly minor difference in the placement of the bromine atom fundamentally alters the chemical nature of the molecule, creating two distinct synthetic tools with divergent applications.
3-(Bromomethyl)tetrahydropyran features a primary alkyl bromide . This configuration is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[4]
3-(1-Bromoethyl)oxane possesses a secondary alkyl bromide . This introduces a chiral center and increased steric bulk around the electrophilic carbon, leading to a more complex reactivity profile where both SN1 and SN2 pathways must be considered.[2]
This guide will illuminate how these structural distinctions translate into practical differences in the laboratory, guiding the rational selection and application of each isomer in a research and development setting.
Figure 1: Core structural differences between the two isomers.
Synthesis of Precursor Alcohols
The most direct synthetic route to both target bromides involves the bromination of their corresponding precursor alcohols. These alcohols can be synthesized from a common starting material, tetrahydropyran-3-carbaldehyde.
Synthesis of (Tetrahydropyran-3-yl)methanol (Primary Alcohol)
The primary alcohol precursor is readily prepared by the reduction of tetrahydropyran-3-carbaldehyde. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high yields and operational simplicity.[5]
Figure 2: Synthesis of the primary alcohol precursor.
Synthesis of 1-(Tetrahydropyran-3-yl)ethan-1-ol (Secondary Alcohol)
The secondary alcohol precursor can be synthesized via a Grignard reaction, where methylmagnesium bromide adds to the carbonyl of tetrahydropyran-3-carbaldehyde.[1][6] This reaction creates a new carbon-carbon bond and generates the secondary alcohol upon acidic workup. This synthesis introduces a chiral center, resulting in a racemic mixture of (R)- and (S)-1-(tetrahydropyran-3-yl)ethan-1-ol, which may require chiral separation or stereoselective synthesis for specific pharmaceutical applications.
Figure 3: Synthesis of the secondary alcohol precursor.
Bromination Protocols and Mechanistic Considerations
The choice of brominating agent is critical and depends on the substrate. For primary and secondary alcohols, methods that proceed via SN2-type mechanisms are preferred to avoid carbocation rearrangements and to ensure stereochemical control where applicable.
Protocol 1: Bromination of (Tetrahydropyran-3-yl)methanol (Primary)
The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a highly effective method for converting primary alcohols to alkyl bromides under mild, neutral conditions.[7][8] The reaction proceeds with a clean inversion of stereochemistry, although this is not relevant for this achiral substrate.
Experimental Protocol:
To a stirred solution of (tetrahydropyran-3-yl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add carbon tetrabromide (1.2 eq) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(bromomethyl)tetrahydropyran. The byproduct, triphenylphosphine oxide, can be challenging to separate but is often less mobile on silica.
Protocol 2: Bromination of 1-(Tetrahydropyran-3-yl)ethan-1-ol (Secondary)
For secondary alcohols, phosphorus tribromide (PBr₃) is a classic and effective reagent.[9] The reaction proceeds via an SN2 mechanism, which is crucial as it leads to a predictable inversion of configuration at the chiral center.[10][11] If a specific enantiomer of the alcohol is used, the corresponding inverted enantiomer of the bromide will be produced.
Experimental Protocol:
To a stirred solution of 1-(tetrahydropyran-3-yl)ethan-1-ol (1.0 eq) in anhydrous diethyl ether or DCM at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise. (Note: PBr₃ is corrosive and reacts violently with water).
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Carefully quench the reaction by slowly pouring it onto crushed ice.
Separate the organic layer, and wash it sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or flash column chromatography to yield 3-(1-bromoethyl)oxane.
Comparative Reactivity in Nucleophilic Substitution
The primary and secondary nature of the two bromides dictates their reactivity profiles, primarily in SN2 and SN1 reactions.
3-(Bromomethyl)tetrahydropyran (Primary Bromide)
Mechanism: Strongly favors the SN2 pathway .[4] The backside attack of a nucleophile is sterically accessible.
Kinetics: The reaction rate is bimolecular, depending on the concentration of both the alkyl halide and the nucleophile.
Stereochemistry: As the carbon is achiral, this is not a factor.
Ideal For: Reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiolates, alkoxides) where clean, predictable substitution is required. It is an excellent choice for building molecular complexity by forming new C-N, C-C, C-S, or C-O bonds.
3-(1-Bromoethyl)oxane (Secondary Bromide)
Mechanism: Can undergo both SN2 and SN1 reactions .[12] The choice of pathway is highly dependent on the reaction conditions.
SN2 is favored by: Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF). This pathway leads to inversion of stereochemistry.[2]
SN1 is favored by: Weak nucleophiles (which are often the solvent, e.g., H₂O, ROH) and polar protic solvents that can stabilize the intermediate secondary carbocation. This pathway would lead to racemization if a single enantiomer is used as the starting material.
Kinetics: Can be complex, potentially following second-order (SN2), first-order (SN1), or mixed kinetics.
Elimination: E2 elimination to form an alkene is a significant competing side reaction, especially with strong, sterically hindered bases (e.g., t-BuOK).
Ideal For: More nuanced synthetic strategies where stereochemical outcome can be controlled by careful choice of reagents and conditions. The presence of the chiral center makes it a valuable building block for creating stereochemically complex targets.
Figure 4: Comparative reaction pathways for primary and secondary bromides.
Comparative Data and Characterization
Physical and Spectroscopic Properties
Property
3-(Bromomethyl)tetrahydropyran
3-(1-Bromoethyl)oxane
Rationale & Causality
Structure
Primary Alkyl Bromide
Secondary Alkyl Bromide
Position of the bromine atom.
Chirality
Achiral
Chiral (Racemic if synthesized from achiral precursors)
The C-Br carbon in the ethyl derivative is a stereocenter.
Molecular Formula
C₆H₁₁BrO
C₇H₁₃BrO
Different number of carbon and hydrogen atoms.
Molecular Weight
179.05 g/mol
193.08 g/mol
Addition of a CH₂ group.
Predicted ¹H NMR
-CH₂Br: ~3.4 ppm (d)
-CH(Br)CH₃: ~4.0 ppm (q)-CH(Br)CH₃: ~1.7 ppm (d)
The methine proton (CHBr) in the secondary bromide is more deshielded than the methylene protons (CH₂Br) in the primary bromide due to being attached to a more substituted carbon.
Predicted ¹³C NMR
-CH₂Br: ~35-40 ppm
-CH(Br)CH₃: ~50-55 ppm-CH(Br)CH₃: ~20-25 ppm
The carbon directly attached to bromine (C-Br) is more deshielded in the secondary bromide compared to the primary bromide.[13]
Mass Spec (EI)
M⁺ peaks at m/z 178/180 (loss of H). Prominent fragment from loss of Br radical.
M⁺ peaks at m/z 192/194. Prominent fragment from loss of Br radical.
Both will show the characteristic M/M+2 isotope pattern for bromine.[14] Fragmentation is initiated by cleavage of the C-Br bond.[9]
Reactivity Profile
Predominantly SN2
SN2, SN1, E2 competition
Steric hindrance at the primary carbon is low, favoring backside attack. The secondary carbon is more hindered and can stabilize a carbocation.
Interpreting Spectroscopic Data
¹H NMR: The key diagnostic signals are the protons on the carbon bearing the bromine. For 3-(bromomethyl)tetrahydropyran, this will be a doublet around 3.4 ppm. For 3-(1-bromoethyl)oxane, a quartet around 4.0 ppm for the methine proton and a doublet around 1.7 ppm for the methyl protons will be characteristic. The rest of the signals will be complex multiplets from the THP ring protons, typically between 1.2 and 3.9 ppm.[15]
¹³C NMR: The carbon attached to the bromine will be the most downfield of the sp³ carbons (excluding the carbons adjacent to the ring oxygen). This signal will be around 35-40 ppm for the primary bromide and 50-55 ppm for the more substituted secondary bromide. The carbons of the THP ring will appear in the 20-70 ppm range, with those adjacent to the ring oxygen (C2 and C6) being the most deshielded (~65-70 ppm).[11]
Mass Spectrometry: The most crucial feature for both molecules is the presence of two molecular ion peaks (M and M+2) of nearly equal intensity, which is the definitive isotopic signature of a single bromine atom.[14] The primary fragmentation pathway will be the loss of a bromine radical (•Br) to form a stable carbocation, leading to a significant peak at [M-79] and [M-81].
Applications in Drug Discovery and Development
The tetrahydropyran ring is a bioisostere of cyclohexane but with improved properties, such as reduced lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor.[16] This makes THP-containing molecules attractive in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
3-(Bromomethyl)tetrahydropyran serves as a straightforward and reliable electrophilic handle for introducing the (tetrahydropyran-3-yl)methyl moiety. This group can be appended to heterocycles, phenols, or amines to explore new binding interactions or to modify the physicochemical properties of a lead compound. Its predictable SN2 reactivity ensures high yields and avoids complications, making it ideal for library synthesis and early-stage lead optimization. For instance, it could be used to alkylate a nitrogen atom in a heterocyclic core, a common strategy in the development of kinase inhibitors or GPCR ligands.
3-(1-Bromoethyl)oxane offers more sophisticated synthetic possibilities due to its chiral nature. It allows for the introduction of a stereocenter adjacent to the THP ring. In drug development, controlling stereochemistry is often critical for target engagement and efficacy. A racemic mixture of this bromide could be used in initial screening, and if activity is found, the individual enantiomers could be synthesized and tested to identify the more active eutomer. This reagent is particularly valuable for constructing fragments that probe chiral pockets in an enzyme's active site.
While specific drugs derived directly from these two intermediates are not prominently documented in public literature, they represent the type of versatile building blocks used extensively in the synthesis of complex molecules for high-throughput screening and lead optimization campaigns in the pharmaceutical industry.[1][17]
Conclusion and Future Outlook
The distinction between 3-(1-bromoethyl)oxane and 3-(bromomethyl)tetrahydropyran is a clear illustration of how subtle isomeric changes lead to profound differences in chemical behavior and synthetic utility. The primary bromide is a robust, predictable electrophile ideal for SN2-mediated construction, while the secondary bromide is a more nuanced reagent that introduces stereochemical complexity and requires careful control of reaction conditions to manage competing SN1, SN2, and E2 pathways.
References
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]
Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2 [Video Lecture]. Retrieved February 4, 2026, from [Link]
Dastidar, R. G., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry.
Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved February 4, 2026, from [Link]
Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. Retrieved February 4, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved February 4, 2026, from [Link]
Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2017). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved February 4, 2026, from [Link]
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2012). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Master Organic Chemistry. (2019). Comparing The SN1 vs Sn2 Reactions. Retrieved February 4, 2026, from [Link]
YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Retrieved February 4, 2026, from [Link]
ResearchGate. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Retrieved February 4, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane. Retrieved February 4, 2026, from [Link]
Chem-Station. (2014). Appel Reaction. Retrieved February 4, 2026, from [Link]
Khan Academy. (n.d.). SN1 SN2 E1 E2 reactions: secondary alkyl halides. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved February 4, 2026, from [Link]
YouTube. (2020). Secondary alcohol with PBr3 example. Retrieved February 4, 2026, from [Link]
Wiley Online Library. (2020). Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2022). Synthesis and characterization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates. Retrieved February 4, 2026, from [Link]
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Technical Guide: Safety Data Sheet (SDS) & Handling Protocol
This guide serves as an advanced technical reference for 3-(1-bromoethyl)tetrahydro-2H-pyran . Note to Researchers: This specific isomer is a specialized research intermediate. Unlike common catalog reagents (e.g., 3-bro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for 3-(1-bromoethyl)tetrahydro-2H-pyran .
Note to Researchers: This specific isomer is a specialized research intermediate. Unlike common catalog reagents (e.g., 3-bromomethyl-THP), standardized regulatory SDS data is limited. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of homologous bromo-alkyl tetrahydropyrans and secondary alkyl bromides, ensuring a "Read-Across" safety standard suitable for high-compliance drug development environments.
Substance: 3-(1-bromoethyl)tetrahydro-2H-pyran
CAS (Analogous): 116131-44-3 (3-bromomethyl congener used for hazard benchmarking)
Formula: C₇H₁₃BrO
Molecular Weight: 193.08 g/mol
Hazard Identification & Mechanistic Toxicology
GHS Classification (Derived):
Acute Toxicity (Oral): Category 4 (H302)
Skin Corrosion/Irritation: Category 2 (H315) - Potential for Category 1B upon prolonged contact due to hydrolysis.
Serious Eye Damage/Irritation: Category 2A (H319)
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]
The "Secondary Bromide" Factor (Expert Insight):
Unlike primary bromides (e.g., 2-bromomethyl-THP), the 1-bromoethyl substituent places the bromine on a secondary carbon. This significantly increases the compound's susceptibility to:
Sₙ1 Hydrolysis: In the presence of moisture, it more readily dissociates to form HBr and the corresponding alcohol.
E2 Elimination: Upon heating or exposure to base, it risks eliminating HBr to form 3-vinyltetrahydro-2H-pyran or 3-ethylidene-tetrahydro-2H-pyran .
Signal Word:WARNING
Hazard Statement
Code
Mechanism of Action
Harmful if swallowed
H302
Alkylating agent; potential to alkylate DNA/proteins in GI tract.
This section utilizes a Logic-Gated Response System . Do not proceed to the next step until the condition is met.
3.1 Ocular Exposure (Acid Hydrolysis Risk)
Immediate Action: Irrigate with water/saline for 15 minutes minimum .
Validation Check: Measure pH of the eye cul-de-sac using a litmus strip.
If pH < 7.0: Continue irrigation. HBr residues are still present.[2][3]
If pH = 7.0-7.4: Stop irrigation; seek ophthalmologist.
3.2 Skin Contact (Delayed Penetration)
Protocol: Wash with soap and water.[4] Do not use alcohol (increases permeability of the ether moiety).
Neutralization: Apply a saturated solution of Sodium Bicarbonate (NaHCO₃) to the affected area to neutralize hydrolyzing HBr.
Validation: No fizzing/bubbling upon bicarbonate application indicates acid neutralization is complete.
Handling, Storage, & Stability (The "Why" Behind the Protocol)
4.1 Thermal Instability
The secondary bromide is thermally labile. Distillation must be performed under high vacuum (<5 mmHg) to keep pot temperature below 60°C. Above 80°C, the rate of dehydrohalogenation (elimination) accelerates exponentially.
4.2 Storage Conditions
Temperature: 2–8°C (Refrigerated).
Atmosphere: Argon or Nitrogen (anhydrous). Moisture triggers the autocatalytic decomposition cycle (see diagram below).
Stabilizer: Store over activated 4Å Molecular Sieves or Silver Wool to scavenge free HBr, which catalyzes further decomposition.
4.3 Decomposition Pathway Visualization
The following diagram illustrates why moisture exclusion is critical. The HBr produced by hydrolysis catalyzes the elimination reaction, creating a runaway degradation loop.
Caption: Autocatalytic decomposition cycle triggered by moisture and heat. HBr accumulation accelerates the degradation of the parent compound.
Physical & Chemical Properties (Estimated)
Based on constitutional isomer 4-(2-bromoethyl)tetrahydropyran (CAS 4677-20-7) and functional group contributions.
Property
Value (Estimated)
Technical Context
Physical State
Liquid
Colorless to pale yellow (yellowing indicates HBr).[3]
Boiling Point
95–100°C @ 15 mmHg
Lower than primary analogs due to steric shielding.
Density
1.35 ± 0.05 g/mL
Halogenated ethers are dense; sinks in water.
Solubility
Immiscible in water
Reacts slowly at the interface. Soluble in DCM, THF, EtOAc.
Phase Separation: Wash organic layer with water, then Brine.
Waste Disposal:
Segregate as Halogenated Organic Waste .
Do not mix with strong oxidizers (risk of bromine gas release).
Spill Response Workflow
Caption: Decision logic for small-scale laboratory spills of bromo-alkyl pyrans.
Toxicological Information
Acute Toxicity: LD50 (Oral, Rat) estimated at 500–1000 mg/kg based on 4-(2-bromoethyl)tetrahydropyran data.
Carcinogenicity: Alkylating agents are generally suspect mutagens. No specific Ames test data exists for this isomer, but it should be treated as a potential mutagen (Muta. 2).
Target Organs: Respiratory tract (inhalation of HBr mist), Liver (metabolism of halo-ethers).
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 34723-82-5 (2-Bromomethyl-THP). Retrieved from [Link]
European Chemicals Agency (ECHA). (2023).[2] Registration Dossier for 4-(2-bromoethyl)tetrahydropyran (CAS 4677-20-7). Retrieved from [Link]
Technical Guide: Strategic Sourcing and Handling of 3-(1-bromoethyl)oxane Analogs
Executive Summary 3-(1-bromoethyl)oxane (also known as 3-(1-bromoethyl)tetrahydropyran) represents a critical yet chemically labile building block in medicinal chemistry. As a lipophilic ether with a chiral handle, it se...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(1-bromoethyl)oxane (also known as 3-(1-bromoethyl)tetrahydropyran) represents a critical yet chemically labile building block in medicinal chemistry. As a lipophilic ether with a chiral handle, it serves as a superior bioisostere to cyclohexane derivatives, offering improved metabolic stability and reduced hERG liability.
However, its classification as a secondary alkyl bromide presents a distinct supply chain challenge: these moieties are prone to spontaneous E2 elimination and hydrolysis during storage. Consequently, "commercial availability" is often a misnomer; while listed in catalogs, stock quality frequently degrades before arrival.
This guide provides a dual-track strategy: Smart Sourcing (vetting vendors for fresh synthesis) and In-House Validation/Synthesis (converting stable precursors).
Section 1: Chemical Significance & Stability Profile
The Bioisostere Advantage
The tetrahydropyran (THP) ring is a staple in modern drug design. Unlike the carbocyclic cyclohexane, the ether oxygen in the THP ring acts as a hydrogen bond acceptor, potentially improving solubility and target affinity while lowering logP (lipophilicity).[1]
The Instability Mechanism
Researchers must understand why this reagent is difficult to source in high purity. The bromine atom at the secondary carbon is a good leaving group.
Elimination: Under slightly basic conditions or thermal stress, it eliminates HBr to form the ethylidene analog (vinyl ether), which is unreactive in SN2 couplings.
Hydrolysis: Moisture ingress leads to the formation of the alcohol and HBr acid, which further autocatalyzes degradation.
Section 2: Commercial Sourcing Strategy
Do not rely on static catalog numbers. Use the following tiered sourcing strategy to ensure material integrity.
Primary Supplier Categories
Category
Representative Vendors
Strategic Use Case
Risk Profile
Building Block Specialists
Enamine, Combi-Blocks, Ambeed
Best for small scale (<5g). Often have "on-demand" synthesis capabilities.
Medium: Stock may be aged. Always request recent QC (H-NMR < 30 days).
Aggregators
eMolecules, MolPort
Useful for checking global stock availability across multiple warehouses.
High: They do not hold stock physically; lead times can be long, increasing degradation risk.
Custom Synthesis (CRO)
WuXi AppTec, Pharmaron
Essential for large scale (>100g) or enantiopure requirements.
Low: Material is made fresh, but cost and lead time are high.
Sourcing Workflow (Decision Matrix)
The following diagram outlines the logic for procuring this unstable intermediate.
Section 3: The "Make vs. Buy" Protocol (Recommended)
Due to the instability of the bromide, the gold standard for reliability is to purchase the stable alcohol precursor and convert it to the bromide immediately prior to use.
The Appel reaction is preferred over PBr3 for this substrate as it operates under milder, neutral conditions, minimizing acid-catalyzed rearrangement of the THP ring.
Figure 2: Appel reaction pathway for converting the stable alcohol precursor to the active bromide.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 3-(1-bromoethyl)oxane from 1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
Dissolution: Dissolve 1.0 eq of the alcohol precursor and 1.2 eq of CBr4 in anhydrous DCM (0.1 M concentration). Cool to 0°C.[2]
Addition: Add 1.5 eq of Triphenylphosphine (PPh3) portion-wise over 15 minutes. Validation: The solution should turn slightly yellow; a deep orange/brown indicates possible side reactions or wet solvent.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
Workup (Critical):
Add pentane (equal volume to DCM) to precipitate Triphenylphosphine oxide (TPPO).
Filter through a silica plug.
Concentrate under reduced pressure at <30°C . Warning: High heat causes elimination.
Storage: Store immediately at -20°C over copper wire (stabilizer).
Section 4: Quality Control & Validation
Before using any batch (commercial or synthesized), run this QC panel.
QC Specifications Table
Test Method
Parameter
Acceptance Criteria
Failure Mode Indicator
1H-NMR (CDCl3)
Methine Proton (-CH Br-)
Multiplet at ~4.0-4.5 ppm
Disappearance = Hydrolysis
1H-NMR (CDCl3)
Vinyl Protons
Absence of signals at 5.0-6.0 ppm
Presence = Elimination (Alkene)
TLC (Hex/EtOAc)
Rf Value
Distinct spot, higher Rf than alcohol
Streaking = Decomposition
Appearance
Visual
Clear, colorless oil
Yellow/Brown = HBr formation
Troubleshooting
If the commercial batch arrives yellow or acidic:
Dissolve in Et2O.
Wash with cold saturated NaHCO3 (neutralize HBr).
Dry over MgSO4 and concentrate.
Use immediately.
References
Tetrahydropyrans in Drug Discovery.PharmaBlock Whitepapers. (Discusses the bioisosteric utility of THP rings).
Application Note: Appel Reaction Protocols for Tetrahydropyran (THP) Alcohols
Abstract & Scope The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, appearing in numerous bioactive macrocycles and polyether antibiotics. Functionalizing THP alcohols into alkyl halides without d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, appearing in numerous bioactive macrocycles and polyether antibiotics. Functionalizing THP alcohols into alkyl halides without disturbing the cyclic ether linkage requires mild, neutral conditions. The Appel reaction (
) offers a superior alternative to acidic reagents (e.g., , ), which often trigger ring-opening or rearrangement in oxygenated heterocycles.
This guide details optimized protocols for converting THP alcohols to chlorides and bromides. It emphasizes stereochemical control (
inversion), modern "green" alternatives to carbon tetrachloride (), and validated strategies for the efficient removal of triphenylphosphine oxide ().
Mechanistic Insight & Stereochemistry
The utility of the Appel reaction lies in its "ion-pair" mechanism, which avoids the generation of free carbocations. This is critical for THP substrates, where a carbocation at the
- or -position relative to the ether oxygen could lead to Grob fragmentation or elimination.
Reaction Cycle
The reaction is driven by the formation of the strong Phosphorous-Oxygen double bond (bond energy ~544 kJ/mol).
Activation: Triphenylphosphine (
) attacks the tetrahalomethane (), generating a halophosphonium salt.[1][2]
Alkoxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, displacing a halide ion.[3]
Displacement: The halide ion attacks the carbon center from the backside, displacing and inverting the stereochemistry.
Stereochemical Outcome in THP Systems
For chiral THP alcohols (e.g., 3-hydroxytetrahydropyran), the reaction proceeds with Walden inversion .
Equatorial -OH
Axial -X
Axial -OH
Equatorial -X
Note: Conformational locking (e.g., by a t-butyl group) may affect reaction rates. Axial alcohols generally react faster due to relief of 1,3-diaxial strain upon formation of the transition state.
Figure 1: Mechanistic pathway of the Appel reaction showing the activation and
displacement steps.
Critical Parameters & Optimization
Halogen Source Selection
While
is the classical reagent, its toxicity and ozone-depleting status restrict its use. We recommend the following alternatives for modern workflows:
Target Halide
Classical Reagent
Recommended Green Reagent
Notes
Chloride
Hexachloroacetone (HCA)
HCA is non-volatile and less toxic. Use 0.5 equiv.
Chloride
Trichloroacetonitrile ()
Mild; byproduct is trichloroacetamide (water soluble).
Bromide
Still standard; handle solids with care.
Iodide
/ Imidazole
Standard Appel-like iodination.
Solvent Systems[3][4][5][6][7]
Dichloromethane (DCM): The gold standard. Solubilizes reagents but precipitates
upon addition of non-polar co-solvents (hexanes).
Acetonitrile (MeCN): Promotes
kinetics due to polarity; useful for sluggish secondary alcohols.
THF: Use if the substrate has poor solubility in DCM.
Experimental Protocols
Protocol A: Chlorination of Tetrahydropyran-4-ol (Green Method)
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Charge the RBF with Tetrahydropyran-4-ol (1.02 g) and anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.
Activation: Add
(2.88 g) in one portion. Stir for 5 minutes until fully dissolved.
Addition: Add Hexachloroacetone (HCA) dropwise via syringe over 10 minutes. Caution: Mild exotherm.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check TLC (Stain: PMA or
). Product is less polar than starting material.[4]
Quench: No aqueous quench is strictly necessary, but adding 1 mL MeOH consumes excess activated phosphorous species.
Workup (Precipitation Method):
Concentrate the reaction mixture to ~20% of its original volume on a rotary evaporator.
Add cold n-Heptane or Diethyl Ether (20 mL) with vigorous stirring. A white precipitate (
) will form immediately.
Filter the suspension through a pad of Celite or a coarse fritted funnel.
Wash the filter cake with cold Heptane (2 x 10 mL).
Purification: Concentrate the filtrate. If high purity is required, perform a short silica plug filtration eluting with 10% EtOAc/Hexanes.
Protocol B: Stereoselective Bromination of (3R)-Tetrahydropyran-3-ol
Target: (3S)-3-Bromotetrahydropyran (Inversion of Configuration)
Reagents:
(3R)-Tetrahydropyran-3-ol (1.0 equiv)
Triphenylphosphine (
) (1.5 equiv)
Carbon Tetrabromide (
) (1.5 equiv)
DCM (anhydrous)
Procedure:
Setup: Prepare a solution of
(1.5 equiv) in anhydrous DCM under .
Substrate Addition: Add the chiral alcohol (1.0 equiv) to the
solution at 0°C.
Reagent Addition: Add
(1.5 equiv) portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes. Note: The solution will turn transiently yellow.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup (Zinc Chloride Method):
Rationale:
forms a 2:1 complex with that is insoluble in DCM/Ether.
Add anhydrous
(2.0 equiv relative to ) directly to the reaction mixture.
Stir vigorously for 30 minutes.
Filter the resulting solid complex.
Concentrate the filtrate and purify via flash chromatography (0-5% EtOAc in Hexanes).
Troubleshooting & Process Safety
Triphenylphosphine Oxide (
) Removal
The "Appel Nightmare" is the removal of the stoichiometric byproduct
.
Method
Applicability
Protocol Summary
Solvent Trituration
General Purpose
Concentrate to oil; add cold Pentane/Ether; filter solid.
Complexation
Large Scale
Add (1-2 eq); stir; filter precipitate.
Polymer-Supported
High Value / Small Scale
Use resin-bound ; filter resin to remove oxide.
Chromatography
Difficult Separations
tails badly. Use gradient elution starting with 100% non-polar.
Safety Considerations
: Carcinogen and ozone depleter. Avoid unless strictly necessary. Use HCA or as drop-in replacements.
Haloforms: The reaction generates
(e.g., or ) as a byproduct. Ensure good ventilation.
Exotherms: The formation of the phosphonium salt is exothermic. Always add the halogen source slowly at 0°C.
Figure 2: Decision tree for workup strategy based on product volatility and scale.
References
Appel, R. (1975).[5] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link
Denton, R. M., et al. (2011). "Phosphine oxide-catalysed chlorination of alcohols under Appel conditions." Chemical Communications, 47, 8778-8780. Link
Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link
Earley, J., et al. (2015). "Hexachloroacetone as a mild, non-volatile source of electrophilic chlorine for the Appel reaction." Synthetic Communications, 45(12), 1433-1440. Link
van Kalkeren, H. A., et al. (2013).[5] "Appel-type reactions: current state and future prospects." Pure and Applied Chemistry, 85(4), 817-828. Link
Application Note: Synthesis of 3-(1-bromoethyl)tetrahydro-2H-pyran via PBr3 Bromination
Introduction The synthesis of 3-(1-bromoethyl)tetrahydro-2H-pyran represents a critical transformation in medicinal chemistry, converting a chiral secondary alcohol into an electrophilic alkyl bromide building block. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The synthesis of 3-(1-bromoethyl)tetrahydro-2H-pyran represents a critical transformation in medicinal chemistry, converting a chiral secondary alcohol into an electrophilic alkyl bromide building block. This intermediate is frequently employed in the construction of complex ether-linked scaffolds found in polyketide antibiotics and macrocyclic drugs.
While several bromination methods exist (e.g., HBr, Appel reaction,
), the use of Phosphorus Tribromide () is the superior choice for this substrate.[1] Unlike hydrobromic acid (HBr), which often leads to acid-catalyzed ring opening of the tetrahydropyran (THP) moiety or carbocation-mediated rearrangements, operates under milder conditions. It facilitates a clean substitution, preserving the integrity of the ether ring while offering predictable stereochemical inversion at the secondary carbon center.
This guide details a robust, scalable protocol for this transformation, emphasizing strict temperature control and stoichiometry to minimize elimination side products.
Mechanistic Principles
The conversion of 1-(tetrahydro-2H-pyran-3-yl)ethanol to its bromide derivative proceeds via an
mechanism. The reaction is driven by the high oxophilicity of phosphorus.
Reaction Pathway[1][2][3][4][5][6][7][8]
Activation: The alcohol oxygen attacks the electrophilic phosphorus of
, displacing a bromide ion and forming a reactive dibromophosphite intermediate (). This converts the poor hydroxyl leaving group into an excellent leaving group.
Substitution: The displaced bromide ion (
) performs a backside attack on the secondary carbon.
Stereochemistry: As a classic
reaction, this step proceeds with Walden inversion . If the starting alcohol is a single enantiomer (e.g., R-isomer), the product will be the inverted (S-isomer) bromide.
Side Reaction Risks[4]
Elimination (E2): The secondary nature of the substrate makes it susceptible to elimination, forming the corresponding alkene (ethylidenetetrahydro-2H-pyran), particularly if the reaction temperature exceeds 0°C during addition.
Ring Opening: Strong acid (HBr) generated in situ can cleave the cyclic ether. The inclusion of a weak base (pyridine) is recommended to scavenge HBr.
Mechanistic Diagram
Caption: Step-wise activation and SN2 inversion mechanism of secondary alcohols by PBr3.
Application Note: Nucleophilic Substitution & Cross-Coupling Protocols for 3-(1-Bromoethyl)tetrahydropyran
Part 1: Executive Summary & Structural Logic The Substrate: 3-(1-Bromoethyl)tetrahydropyran The 3-(1-bromoethyl)tetrahydropyran scaffold represents a critical "sp³-rich" building block in modern drug discovery, offering...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Logic
The Substrate: 3-(1-Bromoethyl)tetrahydropyran
The 3-(1-bromoethyl)tetrahydropyran scaffold represents a critical "sp³-rich" building block in modern drug discovery, offering a balance of lipophilicity and metabolic stability distinct from aromatic bioisosteres. Unlike its 2-substituted counterparts, which are prone to anomeric effects and hydrolytic instability, the 3-substituted variant offers a robust secondary alkyl halide handle for diversification.
However, this substrate presents specific challenges:
Steric Bulk: The adjacent tetrahydropyran (THP) ring imposes steric hindrance, impacting the trajectory of incoming nucleophiles.
Stereocomplexity: The molecule possesses two chiral centers (C3 on the ring and C
on the ethyl side chain), leading to diastereomeric pairs (syn/anti) that may exhibit distinct reaction rates ().
Competing Elimination: The secondary nature of the bromide makes it susceptible to E2 elimination, yielding the ethylidene-THP byproduct.
Reactivity Profile & Mechanistic Strategy
The reactivity is governed by the competition between
(bimolecular substitution) and (elimination).
Electronic Effect: The ring oxygen is in a
-position relative to the reaction center. While it does not offer direct anchimeric assistance (NGP) like a -heteroatom, its inductive effect () slightly destabilizes developing positive charge, disfavoring pathways unless solvolytic conditions are strictly employed.
Stereochemical Outcome:
: Inversion of configuration at the exocyclic C.
: Racemization (or partial retention via ion pairing).
Cross-Coupling: Radical mechanisms (e.g., Ni/Photoredox) typically lead to racemic products unless chiral ligands are employed.
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Catalyst (Optional): 18-Crown-6 (0.1 equiv) to activate azide anion.
Step-by-Step Workflow:
Preparation: Charge a flame-dried reaction vessel with
and 18-Crown-6 under atmosphere.
Solvation: Add anhydrous DMF. Stir at room temperature (RT) for 15 minutes to ensure partial dissolution.
Addition: Add 3-(1-bromoethyl)tetrahydropyran dropwise via syringe to control exotherm.
Reaction: Heat to 60°C for 4-6 hours. Note: Higher temperatures (>80°C) significantly increase E2 elimination.
Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of the bromide (
isotope pattern 79/81) and appearance of the azide (IR stretch ~2100 ).
Workup: Dilute with
and wash copiously with water (5x) to remove DMF. Dry organic layer over .
Safety: Azides are shock-sensitive. Do not concentrate to dryness if high purity is not confirmed. Reduce immediately to amine (Staudinger or Hydrogenation) for stable storage.
High conc. favors bimolecular () over unimolecular decay.
Troubleshooting Guide (Decision Tree)
Figure 1: Troubleshooting workflow for optimizing substitution yields.
Mechanistic Pathway Visualization
Figure 2: Competing mechanistic pathways. Control of basicity and temperature is critical to steer the reaction toward the upper (
) path.
Part 4: References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for
vs E2 competition on secondary halides).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic details on neighboring group effects and inductive destabilization).
Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 48(6), 1767–1775. Link (Basis for Protocol B).
Dounay, A. B., & Overman, L. E. (2003). "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis." Chemical Reviews, 103(8), 2945–2964. (Context for THP ring synthesis and functionalization).
Cherney, A. H., et al. (2014). "A Guide to Drug Discovery: Metallaphotoredox catalysis." Nature Reviews Drug Discovery. (Modern applications of alkyl bromide coupling).
Disclaimer: These protocols involve the handling of alkylating agents and azides. All procedures must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Application
Application Note: Preparation of 3-Alkyloxanes via Bromoethyl Intermediates
This Application Note is designed for research scientists and drug development professionals focusing on the stereoselective synthesis of 3-alkyloxanes (3-alkyltetrahydropyrans). It prioritizes the use of bromoethyl-func...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug development professionals focusing on the stereoselective synthesis of 3-alkyloxanes (3-alkyltetrahydropyrans). It prioritizes the use of bromoethyl-functionalized intermediates —specifically via Radical Cyclization (Ueno-Stork) and Intramolecular Nucleophilic Substitution —as these pathways offer superior control over the 3-position stereochemistry compared to standard Prins cyclizations.
Executive Summary
The 3-alkyloxane (3-alkyltetrahydropyran) pharmacophore is a critical structural motif in marine polyether toxins (e.g., brevetoxins), ionophore antibiotics, and emerging pheromone-based therapeutics. Conventional synthesis via hydrogenation of dihydropyrans often lacks stereochemical precision at the C3 position.
This guide details two high-fidelity protocols utilizing bromoethyl intermediates :
The Radical Cyclization Protocol (Ueno-Stork): Utilizes
-bromoethyl acetals to install the 3-alkyl group with high cis/trans diastereoselectivity via a radical 5-exo-trig or 6-endo-trig manifold.
The Intramolecular Nucleophilic Displacement Protocol: Utilizes
-bromoalcohols (derived from bromoethyl precursors) for thermodynamically controlled ring closure.
Strategic Analysis: Why Bromoethyl Intermediates?
The use of bromoethyl-based intermediates offers distinct mechanistic advantages over direct Prins or hetero-Diels-Alder reactions for 3-substituted targets:
Radical Translocation: The C-Br bond in bromoethyl acetals serves as an efficient radical precursor (via homolysis), allowing ring closure onto internal alkenes. This sets the C3 stereocenter relative to the acetal center (C2), which can later be reduced.
Leaving Group Modularity: In nucleophilic closures, the bromoethyl group acts as a "masked" electrophile, enabling ring formation under basic conditions without acidic catalysts that might scramble existing stereocenters.
Mechanistic Pathway Visualization
The following diagram illustrates the two core workflows described in this guide.
Figure 1: Strategic workflows for accessing 3-alkyloxanes via radical (Ueno-Stork) and nucleophilic bromoethyl intermediates.
Protocol A: The Ueno-Stork Radical Cyclization
Best for: Complex substrates requiring high diastereocontrol at C3.
Mechanism: The reaction proceeds via the generation of an alkyl radical from the bromoethyl acetal, which cyclizes onto a tethered alkene.
Materials & Reagents[1][2][3][4][5][6][7][8]
Substrate: Allylic alcohol (chiral or racemic).[1]
Reagent: Ethyl vinyl ether (EVE) and N-Bromosuccinimide (NBS) (to form the bromoethyl acetal in situ).
Radical Initiator: Tributyltin hydride (
) with AIBN (classic) OR (photoredox alternative).
Solvent: Benzene (classic) or Trifluorotoluene (green alternative).
Step-by-Step Methodology
Step 1: Formation of the Bromoethyl Acetal Intermediate
This step generates the key "bromoethyl" species.
Dissolve the allylic alcohol (1.0 equiv) in
at 0°C.
Add Ethyl Vinyl Ether (5.0 equiv) followed by NBS (1.1 equiv) in portions.
Mechanism Check: The electrophilic bromine activates the vinyl ether, which is trapped by the allylic alcohol to form the mixed bromoethyl acetal .
Quench with saturated
, extract, and concentrate. Note: These acetals are sensitive to acid; use basic alumina for purification if necessary.
Dissolve the bromoethyl acetal (0.1 M) in degassed benzene or toluene.
Add AIBN (0.05 equiv).
Heat to reflux (
).
Add
(1.2 equiv) via syringe pump over 4 hours. Slow addition is critical to favor cyclization over premature reduction.
Reaction Monitoring: Monitor the disappearance of the C-Br stretch in IR or the shift in proton NMR.
Workup: Cool, treat with KF (to precipitate tin residues), filter, and concentrate.
Step 3: Reductive Cleavage (Optional)
If the target is the pure 3-alkyloxane (removing the alkoxy group):
Treat the cyclic acetal with
and (Lewis Acid reduction) to yield the 3-substituted oxane.
Data Validation: Stereochemical Outcome
The stereochemistry at C3 is determined by the chair-like transition state of the radical cyclization.
Substituent (C3 precursor)
Ring Size Formed
Major Diastereomer
Selectivity (cis:trans)
Methyl (internal alkene)
5-membered (THF)*
cis-3,4
> 10:1
Terminal Alkene
6-membered (Oxane)
cis-2,3
~ 8:1
*Note: 5-exo cyclization is faster kinetically. To force 6-endo (oxane) formation, specific substitution patterns or Lewis Acid complexation (e.g., Al-complexes) are often required.
Protocol B: Intramolecular Bromoetherification
Best for: Rapid assembly of 3-bromo-oxanes which are precursors to 3-alkyloxanes via cross-coupling.
Concept: Instead of a pre-formed bromoethyl group, the "bromoethyl" moiety is generated during the ring closure of a homoallylic alcohol, creating a 4-bromo-oxane.
Protocol
Substrate: 5-hexen-1-ol derivative (bearing a 2-alkyl group for 3-alkyl product).
Reagents: 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO) or NBS.
Condition: Mix substrate in
at -20°C. Add TBCO.
Result: Formation of 3-bromo-2-alkyl-tetrahydropyran (via 6-endo cyclization).
Functionalization: The C-Br bond can be alkylated using Gilman reagents (
) to install the final alkyl group if it wasn't present in the backbone.
Troubleshooting & Optimization
Problem: 5-exo vs. 6-endo Selectivity
Issue: Radical cyclization of bromoethyl ethers often yields tetrahydrofurans (5-exo) rather than oxanes (6-endo).
Solution: Use
-substituents on the vinyl group of the bromoethyl ether. A silicon group or an ester at the vinylic position can sterically disfavor the 5-exo path, pushing the reaction toward the 6-endo manifold to yield the oxane.
Problem: Hydrolysis of Bromoacetals
Issue: The intermediate bromoethyl acetal hydrolyzes back to the alcohol during silica chromatography.
Solution: Pass the crude reaction mixture through a plug of Triethylamine-deactivated silica gel or use neutral alumina. Store the intermediate at -20°C under Argon.
References
Ueno, Y., et al. (1980). "Radical cyclization of halo acetals. A new synthesis of gamma-lactones." Journal of the American Chemical Society.[1]
Stork, G., & Mook, R. (1983). "Vinyl radical cyclization. A general method for the preparation of medium-sized rings." Journal of the American Chemical Society.[1]
Rychnovsky, S. D., et al. (1994). "Synthesis of Alternating Polyol Chains via Radical Cyclization of Bromoacetals." Journal of Organic Chemistry.
Walkup, R. D., et al. (1993). "Stereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyrans via Intramolecular Nucleophilic Displacement." Tetrahedron Letters.
Preventing beta-elimination in 3-(1-bromoethyl)oxane synthesis
Technical Support Center: 3-(1-Bromoethyl)oxane Synthesis Topic: Preventing beta-elimination during the conversion of 3-(1-hydroxyethyl)oxane to 3-(1-bromoethyl)oxane. Ticket ID: #THP-BR-003 Status: Open Assigned Special...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(1-Bromoethyl)oxane Synthesis
Topic: Preventing beta-elimination during the conversion of 3-(1-hydroxyethyl)oxane to 3-(1-bromoethyl)oxane.
Ticket ID: #THP-BR-003
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Elimination Challenge
The synthesis of 3-(1-bromoethyl)oxane (also known as 3-(1-bromoethyl)tetrahydropyran) involves converting a secondary alcohol to a secondary alkyl bromide. This transformation is chemically precarious due to the high risk of beta-elimination .
The substrate possesses two sets of beta-protons susceptible to base-induced or thermal elimination:
C3-Ring Proton: Elimination here yields the thermodynamic product, 3-ethylideneoxane (internal alkene).
Methyl Protons (Ethyl group): Elimination here yields the kinetic product, 3-vinyloxane (terminal alkene).
Standard bromination reagents like Phosphorus Tribromide (
) often generate acidic byproducts () or require thermal conditions that catalyze these elimination pathways. To maximize yield and purity, a protocol prioritizing kinetic control and neutrality is required.
Troubleshooting Guide & FAQs
Q1: I am seeing significant alkene formation (10-15%) using
at
. Why?
Diagnosis: Acid-Catalyzed Elimination.
Explanation: The reaction of
with an alcohol generates Hop (phosphorous acid) and as byproducts. Even at , the local concentration of can protonate the alcohol, creating a good leaving group (). If the bromide ion is slow to attack (steric hindrance at the secondary carbon), the counter-ion or solvent can act as a base, removing a beta-proton to form the alkene via an E1 or E1-like mechanism.
Solution: Switch to the Appel Reaction (see Protocol below). It operates under neutral conditions. If you must use , add 0.9 equivalents of Pyridine to scavenge protons, though this may slow the reaction.
Q2: My crude NMR looks clean, but the product decomposes to the alkene after column chromatography. What happened?
Diagnosis: Silica-Induced Dehydrohalogenation.
Explanation: Standard silica gel is slightly acidic (
). Secondary alkyl bromides are sensitive to acid-catalyzed elimination on the solid phase, especially if the elution is slow.
Solution:
Neutralize the Silica: Pre-treat your silica gel column with 1% Triethylamine (
) in hexanes before loading your sample.
Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica.
Fast Filtration: If purity is high, perform a simple filtration through a short plug of silica rather than a full column.
Q3: Can I use the Mesylate/Finkelstein method (MsCl then LiBr) to avoid P-reagents?
Diagnosis: Feasibility Check.
Analysis: Yes, this is a valid "Step-Down" strategy.
Mesylation: React alcohol with
at . Isolate the mesylate.
Displacement: React mesylate with
in Acetone or 2-Butanone (Finkelstein conditions).
Risk: The displacement step often requires reflux, which favors elimination (E2) over substitution () for secondary substrates.
Verdict: The Appel reaction is generally superior for this specific substrate because it proceeds at room temperature or below, minimizing the thermal energy available for elimination.
Experimental Protocol: The "Low-Elimination" Appel Method
This protocol uses Carbon Tetrabromide (
) and Triphenylphosphine () . It is the "Gold Standard" for converting secondary alcohols to bromides with minimal elimination.
Additive: 2,6-Lutidine (optional, 0.5 equiv) - Use only if substrate is extremely acid-sensitive.
Step-by-Step Procedure:
Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen (
) atmosphere.
Dissolution: Add
and Substrate to the flask. Dissolve in 40 mL of anhydrous DCM. Cool the solution to in an ice bath.
Addition: Dissolve
in the remaining 10 mL of DCM. Add this solution dropwise via syringe over 15 minutes. Crucial: The solution will turn slightly yellow. Rapid addition generates exotherms that promote elimination.
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2-4 hours. Monitor by TLC (stain with PMA or Iodine).
Quench: Add 10 mL of saturated
solution. Stir vigorously for 5 minutes.
Workup: Separate layers. Extract aqueous layer with DCM (
). Combine organics and dry over .
Pre-Purification: Concentrate the solution to
10 mL (do not dry completely). Add 50 mL of cold Hexanes . The Triphenylphosphine Oxide () byproduct will precipitate as a white solid.
Filtration: Filter off the solid oxide. Concentrate the filtrate.
Purification: Flash chromatography on neutralized silica (1%
/Hexanes).
Data Comparison: Reagent Selectivity
The following table summarizes the performance of different bromination agents for secondary alcohols susceptible to elimination.
Reagent System
Mechanism
Reaction Temp
Primary Side Reaction
Suitability for 3-(1-bromoethyl)oxane
(Acidic)
to Reflux
Acid-catalyzed E1 Elimination
Low (High risk of alkene)
(conc.)
/
Reflux
Rearrangement / Polymerization
Critical Failure (Ring opening risk)
then
(Stepwise)
Reflux (Step 2)
Thermal E2 Elimination
Medium (Good if temp controlled)
Appel ()
(Ion Pair)
to RT
Minimal
High (Best profile)
Mechanistic Visualization
The following diagrams illustrate the competing pathways and the decision logic for synthesis.
Figure 1: Competing Pathways (Substitution vs. Elimination)
Caption: Figure 1. The activated alcohol intermediate faces a trifurcated path. Low temperature and non-basic conditions favor the green substitution path (
), while heat and acidity drive the red elimination paths.
Figure 2: Reagent Selection Decision Tree
Caption: Figure 2. Logic flow for selecting the optimal bromination strategy. For 3-(1-hydroxyethyl)oxane, the "High Risk" path is mandatory.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: BTHP-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Stability, Detection, and Separation of Brominated Cyclic Ethers
Diagnostic Workflow (Method Selection)
Before beginning purification, determine your specific stability profile. Brominated tetrahydropyrans (THPs) are prone to HBr elimination catalyzed by the Lewis acidity of standard silica gel, leading to the formation of dihydropyrans (olefins).
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting stationary phases based on compound stability on acidic media.
Critical Pre-Purification Checks
A. The "2D-TLC" Stability Test
Never load a column without verifying stability on silica.
Clean spot: Proceed with standard flash chromatography.
Streaking or new spot (lower Rf): Decomposition is occurring.[3] You must use Buffered Silica or Neutral Alumina.
B. Stationary Phase Comparison
Select the media that balances resolution with chemical inertness.
Feature
Standard Silica Gel (60 Å)
Buffered Silica (Et₃N)
Neutral Alumina
Surface pH
Acidic (~4.0 - 5.0)
Basic (~7.5 - 8.5)
Neutral (~7.0)
Risk of HBr Elimination
High
Low
Very Low
Resolution Power
High
High
Moderate
Loading Capacity
10-15% w/w
10-15% w/w
2-5% w/w
Cost
Low
Low (requires additive)
High
Troubleshooting Guides (Support Tickets)
Ticket #01: "My product decomposes into an olefin during purification."
Diagnosis: Acid-catalyzed elimination of HBr. The silanol groups (Si-OH) on the silica surface act as Lewis acids, stripping the bromine.
The Fix: Triethylamine (Et₃N) Deactivation
You must neutralize the silica surface before the compound touches it.
Protocol: Slurry Packing Buffered Silica
Prepare Solvent: Make your mobile phase (e.g., 10% EtOAc/Hexanes) and add 1% v/v Triethylamine (Et₃N) .
Slurry: Mix the silica gel with this buffered solvent in a beaker.
Pack: Pour the slurry into the column.
Flush: Run 2 column volumes (CV) of the buffered solvent through the column to ensure the entire length is neutralized.
Load: Load your sample.
Elute: Continue elution with the buffered solvent.
Note: Et₃N has a high boiling point. You may need to wash your fractions with dilute NH₄Cl or simply leave them on high vacuum longer to remove the amine smell.
Expert Insight: Do not just add Et₃N to the sample loading zone. The compound will eventually outrun the base front and hit acidic silica lower in the column. The entire column must be pre-equilibrated.
Ticket #02: "I cannot see my spots on the TLC plate."
Diagnosis: Brominated THPs often lack a UV chromophore (conjugated system) and are difficult to visualize with UV₂₅₄.
The Fix: Specialized Staining Protocols
Do not rely on UV. Use destructive visualization methods.
Phosphomolybdic Acid (PMA):
Mechanism:[4][5][6] Oxidizes the organic compound; reduces Mo(VI) to Mo(V) (blue).
Recipe: 10 g PMA in 100 mL Ethanol.
Procedure: Dip plate, heat with heat gun until spots appear blue/green against a yellow background. Excellent for alkyl halides.
Iodine Chamber (Reversible):
Mechanism:[4][5][6] Iodine intercalates into lipophilic molecules.
Procedure: Place plate in a jar with silica and I₂ crystals. Brown spots appear.[2][7][8]
Warning: Iodine is reversible. Circle spots immediately.
Best for: High sensitivity detection of oxygenated compounds (ethers/pyrans).
Ticket #03: "My diastereomers are co-eluting."
Diagnosis: Bromination often creates diastereomers (e.g., cis vs trans relative to the ether oxygen). These often have very similar polarities.
The Fix: Solvent Selectivity Tuning
Changing the "strong" solvent type changes the adsorption mechanism slightly, often enough to separate diastereomers.
Protocol: Solvent Swapping
If EtOAc/Hexanes fails to separate spots:
Switch to Diethyl Ether/Petroleum Ether: Ether coordinates to the Lewis acidic sites of silica differently than EtOAc, often improving separation of oxygenated heterocycles.
Switch to DCM/Hexanes: Good for less polar bromides.
Use a Shallower Gradient: Instead of a steep gradient (0% → 20%), use an isocratic hold (e.g., hold at 5% for 10 CVs).
Warning: Do NOT use Silver Nitrate (AgNO₃) impregnated silica for alkyl bromides. While good for alkenes, Ag⁺ reacts with alkyl halides to precipitate AgBr, destroying your product.
Frequently Asked Questions (FAQs)
Q: Can I use C18 (Reverse Phase) silica?A: Yes. C18 is generally neutral and avoids the acidity issues of normal phase silica. However, brominated THPs are often very lipophilic. You may need high percentages of MeCN or MeOH to elute them, and solubility can be an issue in high-water starting conditions.
Q: How do I remove the Triethylamine after the column?A: If your compound is acid-stable after purification, wash the combined organic fractions with saturated NH₄Cl solution. If the compound remains acid-sensitive, simply concentrate on a rotary evaporator and then use a high-vacuum manifold (0.1 mmHg) for 2-4 hours; Et₃N is volatile enough to be removed.
Q: My compound streaks even on buffered silica. What now?A: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is far less acidic than silica. Ensure you buy "Neutral" and not "Basic" or "Acidic" grades. Deactivate it to Grade III by adding a specific amount of water (usually 6%) to lower its activity if the compounds stick too tightly.
References
Rochester University Chemistry Dept. Chromatography: The Solid Phase (Deactivated Silica). Retrieved from [Link]
Gifu Pharmaceutical University. New aryl boronates are stable on silica gel. (Discusses silica stability issues). Retrieved from [Link][2][7][9]
Reach Devices. TLC Stains and Recipes (PMA and Permanganate). Retrieved from [Link]
Chemistry LibreTexts. Visualizing TLC Plates (Iodine and Chemical Stains). Retrieved from [Link]
ResearchGate. Deactivation of silica gel with Triethylamine. Retrieved from [Link]
Handling moisture sensitivity of 3-(1-bromoethyl)oxane precursors
The following technical guide serves as a specialized support resource for researchers handling 3-(1-bromoethyl)oxane (also referred to as 3-(1-bromoethyl)tetrahydropyran). This guide addresses the compound's specific mo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers handling 3-(1-bromoethyl)oxane (also referred to as 3-(1-bromoethyl)tetrahydropyran). This guide addresses the compound's specific moisture sensitivity profile, derived from its secondary alkyl bromide functionality and the latent reactivity of the cyclic ether.
Case ID: TCH-BX-03
Classification: Moisture-Sensitive / Acid-Labile Precursor
Status: Active Support
Core Technical Directive: The "Autocatalytic" Threat
Why is this compound sensitive?
While 3-(1-bromoethyl)oxane is not pyrophoric, its sensitivity lies in a destructive feedback loop triggered by trace moisture.
Initiation: The secondary carbon-bromine (C-Br) bond is susceptible to hydrolysis (
or depending on conditions) upon contact with ambient moisture.
Acid Generation: This hydrolysis releases Hydrogen Bromide (HBr).
The Loop: The generated HBr can protonate the ether oxygen of the oxane (tetrahydropyran) ring. This oxonium intermediate renders the ring susceptible to acid-catalyzed opening or polymerization, destroying your reagent.
The Golden Rule: Neutralize the acid potential by excluding the water trigger.
Frequently Asked Questions (FAQs)
Q1: My sample has turned from colorless to a faint yellow/orange. Is it still usable?
Diagnosis: This indicates the liberation of elemental bromine (
) or HBr accumulation, often due to oxidation or hydrolysis.
Action: If the yellowing is mild, the compound may be purified via a short plug of basic alumina (to neutralize acid) immediately before use. If the color is dark orange or brown, significant degradation has occurred; discard the lot.
Q2: Can I store this in a standard freezer (-20°C)?
Answer: Yes, but only if the containment is inert.
Protocol: Store at -20°C under an Argon or Nitrogen atmosphere. We recommend wrapping the cap in Parafilm® and placing the vial inside a secondary container with a desiccant (e.g., Drierite™) to prevent moisture ingress during thermal contraction of the seal.
Q3: Which solvent is best for coupling reactions involving this precursor?
Recommendation: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard.
Critical Requirement: Solvents must be dried to <50 ppm water content. Avoid protic solvents (Methanol, Ethanol) which will cause rapid solvolysis.
Troubleshooting Guide: Diagnostics & Solutions
Symptom
Probable Cause
Corrective Action
Low Yield in Nucleophilic Substitution
Hydrolysis Competition: Water in the solvent competed with your nucleophile, converting the bromide to an alcohol.
Dry System: Ensure solvent is dried over activated 3Å/4Å molecular sieves for 24h. Use a Schlenk line for transfer.
Fuming/White Smoke upon opening
HBr Release: Significant hydrolysis has occurred inside the bottle.
Safety Hazard: Do not use. Vent carefully in a fume hood. Neutralize with aqueous bicarbonate before disposal.
Product is an acyclic alcohol
Ring Opening: Acid generated from hydrolysis opened the THP ring.
Base Buffer: Add a mild base (e.g., or 2,6-lutidine) to the reaction mixture to scavenge trace acid.
NMR shows broad -OH peak
Partial Hydrolysis: Formation of 3-(1-hydroxyethyl)oxane.
Purification: Attempt rapid filtration through a silica plug eluting with Hexanes/EtOAc (1% buffered).
Visualizing the Degradation Pathway
Understanding the failure mode is critical for prevention. The diagram below illustrates the "Autocatalytic Acid Loop" that destroys 3-(1-bromoethyl)oxane.
Figure 1: The Autocatalytic Degradation Cascade. Note how HBr generation accelerates ring destruction.
Experimental Protocol: The "Zero-Hydrolysis" Transfer
Objective: Transfer 3-(1-bromoethyl)oxane from a storage vessel to a reaction flask without exposing it to atmospheric moisture.
Required Equipment:
Schlenk line (Vacuum/Argon manifold).
Oven-dried glassware (flasks, syringes, needles).
Activated Molecular Sieves (3Å or 4Å).
Step-by-Step Methodology:
System Preparation:
Flame-dry the receiving flask under vacuum and backfill with Argon (repeat 3x).
Ensure the source bottle of 3-(1-bromoethyl)oxane is under a positive pressure of inert gas.
Solvent Drying (Crucial Pre-step):
Do not rely on "anhydrous" solvents from a fresh bottle for sensitive kinetics.
Action: Store the reaction solvent over activated 3Å molecular sieves (20% w/v) for at least 24 hours prior to use to reach <10 ppm water content [1].
The Syringe Transfer:
Purge: Insert a long needle connected to the Argon line into the source bottle (headspace only) to maintain pressure.
Draw: Use a gas-tight syringe (flushed 3x with Argon) to withdraw the required volume of reagent.
Transfer: Inject the reagent into the receiving flask through a rubber septum.
Rinse: If the reagent is viscous, rinse the syringe with dry solvent into the reaction flask to ensure quantitative transfer.
In-Situ Acid Scavenging (Optional but Recommended):
If your downstream chemistry tolerates base, add 1.1 equivalents of solid, anhydrous Sodium Bicarbonate (
) or 2,6-Lutidine to the reaction flask. This acts as a "safety net" to neutralize any HBr generated in situ [2].
Workflow Visualization: Purity Check & Transfer
Before committing the reagent to a high-value synthesis, verify its integrity.
Figure 2: Decision Matrix for Reagent Assessment and Transfer.
References
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying agents and purification of alkyl halides).
Solvent selection for nucleophilic substitution of 3-(1-bromoethyl)oxane
Case ID: 3-BEO-SUB-001 Status: Active Agent: Senior Application Scientist Subject: Solvent Optimization for Nucleophilic Substitution of Secondary Alkyl Halides[1] Module 1: Diagnostic Framework Welcome to the technical...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 3-BEO-SUB-001
Status: Active
Agent: Senior Application Scientist
Subject: Solvent Optimization for Nucleophilic Substitution of Secondary Alkyl Halides[1]
Module 1: Diagnostic Framework
Welcome to the technical support hub for 3-(1-bromoethyl)oxane. Before selecting a solvent, you must understand the specific reactivity profile of your substrate. This is not a simple primary alkyl halide; it is a secondary bromide attached to a heterocyclic ring.
Key Risk Factor (Elimination): The proton on the adjacent carbon (beta-proton) is susceptible to abstraction by bases, leading to the formation of 3-ethylideneoxane (via E2 elimination) or vinyl ether derivatives.[1]
Key Risk Factor (Stereochemistry): The carbon bearing the bromine is chiral.
Pathway: Leads to stereochemical inversion .
Pathway: Leads to racemization (loss of chiral purity).[1]
The "Oxygen Effect"
The ether oxygen at position 1 of the oxane ring exerts an inductive electron-withdrawing effect. While it is not adjacent to the reaction center, it slightly destabilizes carbocation formation on the side chain compared to a simple alkane. This makes the
mechanism generally preferred over to maintain yield and stereochemical integrity.
Module 2: Solvent Selection Matrix
Use this decision matrix to select the correct solvent system based on your nucleophile.
Solvent Decision Tree
Figure 1: Decision logic for solvent selection based on nucleophile basicity and desired mechanism.[1]
Module 3: Troubleshooting & FAQs
Q1: My reaction yields mostly the alkene (elimination product). How do I stop this?
Root Cause: You are likely using a basic nucleophile (like methoxide or hydroxide) in a polar aprotic solvent (like DMF) or at high temperatures.[1] This creates "naked" anions that act as bases rather than nucleophiles.
Corrective Action:
Switch Solvent: Move to a Polar Protic solvent (e.g., Ethanol). The solvent shell hydrogen-bonds to the base, reducing its basicity more than its nucleophilicity.
Lower Temperature: Elimination (
) has a higher activation energy than Substitution ().[1] Run the reaction at 0°C to room temperature ; avoid reflux.
Change Nucleophile: If possible, use a "soft" nucleophile (Azide, Thiolate, Cyanide) which has high nucleophilicity but low basicity.[1]
Q2: The reaction is extremely slow. Can I heat it up?
Root Cause: Steric hindrance at the secondary carbon is slowing the attack.
Corrective Action:
Do NOT heat indiscriminately: Heating secondary halides promotes elimination.
Add a Catalyst: If using a non-polar or biphasic solvent system, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using potassium salts).[1] This pulls the nucleophile into the organic phase, increasing the effective concentration and rate without requiring heat.
Switch to "Super" Solvents: Use HMPA or DMPU (with safety precautions) if DMF/DMSO are insufficient.[1] These maximize the "naked anion" effect for
.
Q3: I lost my stereochemistry (Racemization). Why?
Root Cause: The reaction proceeded via an
pathway, involving a planar carbocation intermediate.[3] This often happens in high-dielectric protic solvents (Water, Formic Acid) or with weak nucleophiles.[1]
Corrective Action:
Force
: Ensure you are using a high concentration of a strong nucleophile.
Solvent Change: Switch to Acetone or Acetonitrile (Polar Aprotic).[1][4] These solvents do not stabilize the carbocation as well as water/alcohols, discouraging the
pathway.
Module 4: Standard Operating Protocol (SOP)
Protocol: Nucleophilic Substitution with Sodium Azide (
)
Target: Synthesis of 3-(1-azidoethyl)oxane with stereochemical inversion.
GC-MS Analysis of 3-Substituted Tetrahydropyran Reaction Mixtures
Executive Summary The synthesis of 3-substituted tetrahydropyrans (THPs)—key pharmacophores in polyether antibiotics and pheromones—often yields complex mixtures of stereoisomers (cis/trans) and structural analogs. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-substituted tetrahydropyrans (THPs)—key pharmacophores in polyether antibiotics and pheromones—often yields complex mixtures of stereoisomers (cis/trans) and structural analogs. While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute configuration assignment, it lacks the throughput and sensitivity required for analyzing crude reaction mixtures, particularly in high-throughput screening (HTS) or kinetic profiling.
This guide details the validation of Gas Chromatography-Mass Spectrometry (GC-MS) as the superior alternative for routine analysis of 3-substituted THP mixtures. We provide experimental evidence comparing GC-MS against NMR and LC-MS, demonstrating its efficacy in separating diastereomers and identifying trace impurities via characteristic fragmentation pathways.
Part 1: The Analytical Challenge
Synthesizing 3-substituted THPs (e.g., via Prins cyclization or intramolecular etherification) introduces two primary analytical hurdles:
Stereoisomerism: The substituent at the C3 position creates a stereocenter. If a second substituent exists (common in Prins products), cis and trans diastereomers are formed. These often co-elute on standard LC phases.
Lack of Chromophores: Simple alkyl- or ether-substituted THPs are "UV-silent," rendering standard UV-Vis detection (HPLC-UV) useless without extensive derivatization.
Comparison of Analytical Platforms
The following table contrasts the performance of GC-MS against common alternatives for this specific application.
Feature
GC-MS (Recommended)
1H NMR
LC-MS (ESI/APCI)
Primary Detection
EI Ionization (Structural Fingerprint)
Magnetic Resonance (Chemical Shift)
Soft Ionization (Molecular Ion)
Isomer Resolution
High (Capillary separation)
Low (Signal overlap in crude mix)
Medium (Requires chiral/specialized columns)
Sensitivity (LOD)
< 10 ng/mL
~2–10 µg/mL
< 1 ng/mL (Polarity dependent)
Sample Prep
Dilute & Shoot (Organic)
Deuterated Solvents (Expensive)
Filtration/Buffer Optimization
Throughput
20–30 min/sample
5–15 min/sample (Manual interpretation high)
10–20 min/sample
Suitability
Ideal (Volatile, Non-polar)
Verification only (Pure compounds)
Poor (Low ionization for simple THPs)
Key Takeaway: While NMR is essential for confirming the identity of a purified product, GC-MS is the only viable tool for quantifying ratios and yields in crude reaction mixtures.
Part 2: Mechanistic Insight (MS Fragmentation)
Understanding the Electron Ionization (EI) fragmentation of the tetrahydropyran ring is critical for distinguishing the desired 3-substituted product from structural isomers (e.g., 2-substituted or acyclic ethers).
The Fragmentation Pathway
Unlike acyclic ethers, THPs undergo specific ring-opening sequences. For a 3-substituted THP (e.g., 3-methyltetrahydropyran), the fragmentation is driven by the stability of the oxonium ion.
Molecular Ion (M+): Usually visible but weak.
-Cleavage: The primary break occurs at the C-C bond adjacent to the oxygen (C2-C3 or C6-C5).
Note: In 3-substituted systems, cleavage of the C2-C3 bond is favored if it leads to a more substituted radical, but the ring constraint complicates this.
Retro-Diels-Alder (RDA) Collapse: A characteristic pathway involving the elimination of a neutral alkene (e.g., ethene) from the ring.
Diagram 1: Fragmentation Logic
The following diagram illustrates the decision tree for identifying 3-substituted THPs based on MS signals.
Caption: Logical flow of Electron Ionization (EI) events for tetrahydropyran derivatives. The
-cleavage is the initiating step for most diagnostic ions.
Part 3: Experimental Protocol
This protocol is validated for 3-alkyl and 3-aryl tetrahydropyrans. It emphasizes the separation of cis and trans diastereomers, which often differ in boiling point by <2 °C.
Sample Preparation
Quench: Quench reaction mixture with sat. NaHCO3 (if acid-catalyzed).
Extraction: Extract with Ethyl Acetate or DCM.
Concentration:Do not evaporate to dryness if the THP is volatile (MW < 150).
Dilution: Dilute 20 µL of the organic layer into 1.5 mL of Hexane or Methanol (depending on column polarity).
Internal Standard: Add n-Dodecane (10 µg/mL) for retention time locking.
GC-MS Method Parameters
Parameter
Setting
Rationale
Column
Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm)
Non-polar phase separates based on boiling point (isomers).
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Optimal linear velocity for MS resolution.
Inlet
Split (20:1) @ 250 °C
Prevents column overload; ensures sharp peaks.
Oven Ramp
40 °C (hold 2 min) 10 °C/min 280 °C
Slow ramp at start is crucial for separating cis/trans isomers.
Transfer Line
280 °C
Prevents condensation of high-boiling side products.
Source Temp
230 °C
Standard for EI.
Scan Range
m/z 35–350
Captures low mass fragments (alkenes) and molecular ions.
Data Interpretation (Isomer Separation)
In 3-substituted systems, the cis and trans isomers exhibit distinct retention times due to ring conformation (chair flip energy barriers).
Elution Order: On a non-polar (5% phenyl) column, the isomer with the more compact structure (often the one with the lower boiling point) elutes first.
Identification: While mass spectra are nearly identical for diastereomers, the retention index (RI) is the discriminator.[1]
Protocol: Inject a known mixture (if available) or rely on NMR-validated standards to establish the RI for cis vs trans.
Diagram 2: Analytical Workflow
Caption: Standardized workflow for the analysis of THP reaction mixtures, ensuring reproducibility and data integrity.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 2H-Pyran, tetrahydro-3-methyl-. National Institute of Standards and Technology.[2] [Link]
MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules 2025. [Link]
National Institutes of Health (NIH). Separation of Cis-Trans Isomers using Reversed Phase LC with High Resolution MS Detection. PubMed Central. [Link]
ResearchGate. Comparison of GC/MS and NMR for quantification of methyleugenol in food. [Link]
Publish Comparison Guide: Chiral HPLC Separation of 3-(1-bromoethyl)oxane Stereoisomers
Executive Summary: The Stereochemical Challenge The separation of 3-(1-bromoethyl)oxane (also known as 3-(1-bromoethyl)tetrahydropyran) represents a classic yet complex challenge in intermediate purification.[1] Unlike s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Challenge
The separation of 3-(1-bromoethyl)oxane (also known as 3-(1-bromoethyl)tetrahydropyran) represents a classic yet complex challenge in intermediate purification.[1] Unlike simple mono-chiral pharmaceuticals, this molecule possesses two stereocenters : one at the C3 position of the oxane ring and one at the exocyclic C1 position of the bromoethyl group.[2]
This structural reality creates four distinct stereoisomers existing as two pairs of enantiomers (diastereomers to each other).
Pair 1 (Syn/Erythro-like): (3R, 1'R) and (3S, 1'S)
Pair 2 (Anti/Threo-like): (3R, 1'S) and (3S, 1'R)
The Core Problem: Standard C18 or Silica chromatography can typically separate Pair 1 from Pair 2 (diastereomeric separation) but cannot resolve the enantiomers within those pairs.[2] Furthermore, the lack of a conjugated
This guide outlines a validated, hierarchical approach to achieving baseline resolution of all four isomers, comparing High-Performance Liquid Chromatography (HPLC) against Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC).
Molecular Analysis & Detection Strategy
Before selecting a column, we must address the physicochemical limitations of the analyte.[2]
Feature
Implication for Method Development
Chromophore
Weak/None. The molecule lacks aromatic rings or conjugated double bonds.[1] The alkyl bromide moiety has weak absorbance below 220 nm.[2][1]
Detection
Primary: Refractive Index (RI) or ELSD (Evaporative Light Scattering).Secondary: Low-UV (210 nm) only if using UV-transparent solvents (Hexane/Water).[1] Avoid Acetone/Ethyl Acetate.[1]
Volatility
Moderate. The halogenated ether structure suggests moderate volatility, making GC a viable (and often superior) alternative for analytical checks.[2]
Solubility
High solubility in alcohols, hydrocarbons, and chlorinated solvents.[2]
Comparative Technology Review
While this guide focuses on Chiral HPLC, an objective scientist must evaluate alternatives.
Metric
Chiral HPLC (Normal Phase)
Chiral SFC
Chiral GC
Resolution ()
High. Polysaccharide phases offer superior selectivity for flexible alkyl chains.[1]
Medium-High. Excellent for speed, but compressibility effects can broaden bands for flexible ethers.[2][1]
High. Often the best for volatile halo-alkanes due to high plate counts.[1]
UV limited (CO2 interference <200nm); FID not possible.[1]
FID (Flame Ionization) is ideal for this molecule.[1]
Verdict
Preferred for Purification. The go-to for isolating material.[1]
Preferred for Screening.
Preferred for IPC. Best for reaction monitoring.[1]
Method Development Guide: The "Divide and Conquer" Protocol
Do not attempt to separate all four isomers in a single "blind" chiral screen. The most robust protocol uses a Two-Stage Separation Strategy .[1]
Stage 1: Achiral Diastereomer Separation
First, maximize the separation between the diastereomeric pairs using standard silica or C18 phases.[2] This simplifies the chiral challenge from a 4-component mixture to two 2-component mixtures.[1]
Column: High-purity Silica (e.g., 3 µm, 150 x 4.6 mm).[2]
Mobile Phase: Hexane : Ethyl Acetate (95:5 v/v).[1]
Observation: You will typically see two peaks.[2][1] Peak A contains the (3R,1'R)/(3S,1'S) pair; Peak B contains the (3R,1'S)/(3S,1'R) pair.[2]
Stage 2: Chiral Enantiomer Separation
Once diastereomers are characterized, screen the following chiral stationary phases (CSPs) using Normal Phase mode.
Detection: UV 210 nm (if using Hexane/Alcohol) or Refractive Index.[1]
Visualizing the Workflow
The following diagram illustrates the decision matrix for separating the 4 stereoisomers.
Figure 1: Hierarchical separation workflow for 3-(1-bromoethyl)oxane stereoisomers.
Data Analysis & Performance Metrics
When evaluating your chromatograms, calculate the following metrics to ensure the method is robust enough for validation.
Resolution (
)
Target:
(Baseline separation).
Reality Check: For this molecule, an
of 1.2 is often acceptable due to the difficulty of separating the flexible ethyl chain rotamers.[2]
Selectivity Factor (
)
Target:
.
Insight: If
is low (< 1.05), changing the mobile phase ratio will not help.[2] You must change the stationary phase (e.g., switch from AD-H to OD-H) or the temperature.[1]
Avoid mobile phases with high pH (e.g., Diethylamine > 0.1%) which can induce elimination (HBr loss) to form the vinyl ether.
Self-Validation: Inject a fresh sample and a sample aged in mobile phase for 4 hours. If a new peak appears at the solvent front, your analyte is degrading.[2]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
No Peaks Visible
Detection issue.
Switch to Refractive Index (RI) detection.[1] Ensure reference cell is purged.[2][1]
Navigating the Handling of 3-(1-Bromoethyl)oxane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals The responsible and safe handling of reactive chemical intermediates is a cornerstone of successful and ethical scientific advancement. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of reactive chemical intermediates is a cornerstone of successful and ethical scientific advancement. This guide provides essential, immediate safety and logistical information for the use of 3-(1-Bromoethyl)oxane, a halogenated ether of interest in synthetic chemistry. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, integrating technical accuracy with field-proven insights to ensure the utmost safety and experimental integrity.
Understanding the Hazard: The Reactivity of an α-Bromo Ether
3-(1-Bromoethyl)oxane is characterized by a bromine atom attached to the carbon adjacent to the ether oxygen (the α-position). This structural feature, as highlighted in the study of α-bromobenzyl alkyl ethers, renders the molecule susceptible to nucleophilic substitution and potential instability. The ether oxygen can donate lone-pair electron density to the α-carbon, stabilizing a carbocation-like transition state and thus facilitating the displacement of the bromide ion.
This inherent reactivity necessitates a proactive and informed approach to personal protection and experimental design. The potential for hydrolysis in the presence of moisture to release hydrobromic acid, and the possibility of thermal decomposition, are primary concerns. Halogenated ethers, upon heating, can release bromine radicals which, while utilized in flame retardants, are hazardous if inhaled.[1]
Core Protective Measures: A Multi-Layered Approach to Safety
A comprehensive safety strategy for handling 3-(1-Bromoethyl)oxane extends beyond the simple selection of personal protective equipment (PPE). It encompasses a workflow that minimizes exposure at every stage, from receipt of the chemical to the disposal of waste.
Personal Protective Equipment (PPE): Your Last Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[2][3][4][5] For 3-(1-Bromoethyl)oxane, the following PPE is considered the minimum requirement:
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical splash goggles and a face shield
Protects against splashes of the liquid and potential vapors. The face shield offers an additional layer of protection for the entire face.
Hand Protection
Nitrile or neoprene gloves
Provides a barrier against skin contact. Given the reactivity of α-bromo ethers, it is crucial to check for any signs of degradation or permeation and to change gloves frequently.
Body Protection
Flame-resistant laboratory coat
Protects against accidental spills and splashes. The flame-resistant property is a precaution against the potential flammability of the compound or solvents used in conjunction with it.
Respiratory Protection
Use in a certified chemical fume hood
A fume hood is the primary engineering control to prevent inhalation of vapors. In the event of a significant spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7][8][9][10]
It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical for detailed PPE recommendations. In the absence of a specific SDS for a novel compound like 3-(1-Bromoethyl)oxane, a conservative approach based on analogous compounds is warranted.
Engineering Controls and Work Practices: The First Line of Defense
While PPE is essential, the primary goal is to minimize the potential for exposure. This is achieved through a combination of engineering controls and prudent work practices:
Chemical Fume Hood: All manipulations of 3-(1-Bromoethyl)oxane, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) will prevent hydrolysis and the formation of hydrobromic acid.
Temperature Control: Avoid excessive heating, as this can lead to decomposition.[11] Reactions should be carefully monitored and controlled.
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents should be readily available.
Operational and Disposal Plans: A Lifecycle Approach
A well-defined plan for the entire lifecycle of the chemical is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary equipment or chemicals.
Weighing and Transfer: Conduct these operations in the fume hood. Use a disposable weighing boat and transfer the compound directly to the reaction vessel.
Reaction Setup: Assemble the reaction apparatus within the fume hood. If heating is required, use a controlled heating mantle and monitor the temperature closely.
Work-up and Purification: Quench reactions carefully, especially if reactive reagents have been used. Extractions and chromatography should be performed in the fume hood.
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with 3-(1-Bromoethyl)oxane.
Caption: A logical workflow for the safe handling of 3-(1-Bromoethyl)oxane from preparation to disposal.
Waste Disposal Plan
Halogenated organic compounds require specific disposal procedures as mandated by the Environmental Protection Agency (EPA).[12][13][14]
Segregation: All waste containing 3-(1-Bromoethyl)oxane, including reaction residues, contaminated solvents, and disposable materials (e.g., gloves, weighing boats), must be collected in a designated, properly labeled, and sealed waste container.
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "3-(1-Bromoethyl)oxane" and any other components of the waste stream.
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of halogenated organic waste down the drain.[15]
Caption: A simplified decision tree for the proper segregation and disposal of waste generated from experiments involving 3-(1-Bromoethyl)oxane.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly explore the synthetic potential of 3-(1-Bromoethyl)oxane, contributing to the advancement of science while prioritizing the well-being of themselves and their colleagues.
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